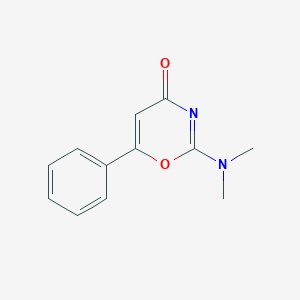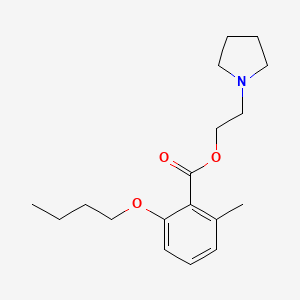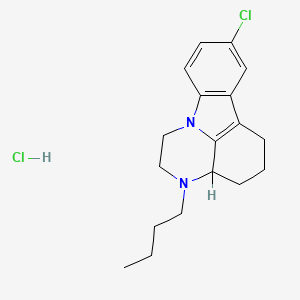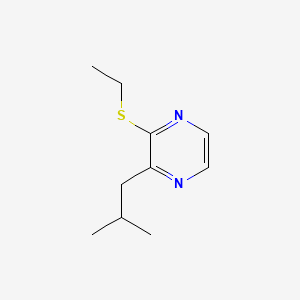
Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)-: is a heterocyclic aromatic organic compound. It is characterized by a pyrazine ring, which contains four carbon atoms and two nitrogen atoms. This compound is part of a larger family of pyrazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- typically involves the reaction of appropriate substituted pyrazine derivatives with ethylthiol and 2-methylpropyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. They are investigated for their ability to interact with specific biological targets and pathways .
Industry: In the industrial sector, Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- is used in the production of specialty chemicals and materials. It is also employed in the formulation of flavors and fragrances .
Mécanisme D'action
The mechanism of action of Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methylpyrazine: A derivative of pyrazine with a methyl group at the 2-position.
Imidazo[1,2-a]pyrazine: A fused bicyclic compound with diverse applications in medicinal chemistry.
Uniqueness: Pyrazine, 2-(ethylthio)-3-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73003-74-4 |
|---|---|
Formule moléculaire |
C10H16N2S |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
2-ethylsulfanyl-3-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2S/c1-4-13-10-9(7-8(2)3)11-5-6-12-10/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
DGQMCLSYOVKMIK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=CN=C1CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


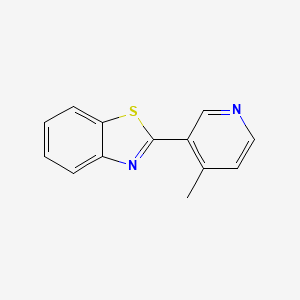
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
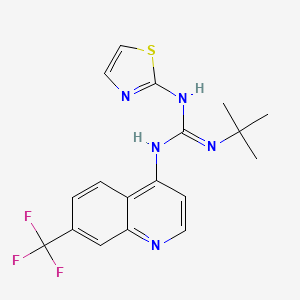
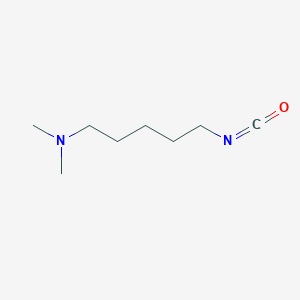
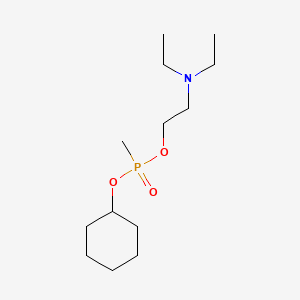

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
